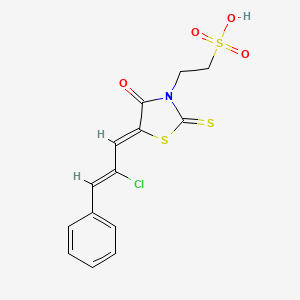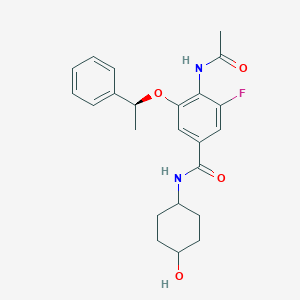
GSK046
描述
作用机制
准备方法
GSK046 的合成涉及几个步骤,包括关键中间体的形成及其在特定条件下的后续反应 . 详细的合成路线和反应条件是专有的,未公开披露。
化学反应分析
GSK046 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰化合物中存在的官能团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂,以促进反应 . 从这些反应中形成的主要产物取决于所用特定条件和试剂。
科学研究应用
GSK046 有多种科学研究应用,包括:
相似化合物的比较
属性
IUPAC Name |
4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRZGLUFOZRGD-YCMKEVRSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is GSK046 and how does it interact with its target?
A1: this compound, also known as iBET-BD2 or 4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) proteins. [, , , , ] BET proteins, such as BRD2, BRD3, BRD4, and BRDT, play a role in gene transcription regulation by recognizing and binding to acetylated lysine residues on histones. This compound specifically binds to the BD2 domain of these proteins, preventing their interaction with acetylated histones and thereby modulating downstream gene expression. [, , , , ]
Q2: What makes this compound unique compared to other BET inhibitors?
A2: this compound exhibits high selectivity for the BD2 domain over the BD1 domain of BET proteins. [, , , , ] This selectivity is a key differentiating factor compared to pan-BET inhibitors, which target both BD1 and BD2. Preclinical studies suggest that this domain-specific targeting may offer a more favorable safety profile compared to pan-BET inhibitors. [, ]
Q3: What are the structural features that contribute to this compound's BD2 selectivity?
A3: The development of this compound involved a structure-guided approach. [, , ] Researchers identified key structural features contributing to its high BD2 selectivity, including the replacement of the acetamide functionality with a heterocyclic ring and optimization of the vector for the amide region through template hopping and hybridization strategies. [] These modifications, informed by X-ray crystallography and structure-based drug design, allowed for targeted interactions within the binding pocket of BD2, enhancing selectivity. [, , ]
Q4: Has this compound demonstrated efficacy in any in vitro or in vivo models?
A4: Studies using this compound have shown promising results in preclinical models. For instance, this compound effectively attenuated the expression of pro-fibrotic markers and DGKA in irradiated fibroblasts without exhibiting significant cytotoxicity. [] This suggests a potential role for BD2-selective inhibitors like this compound in mitigating radiation-induced fibrosis. Additionally, this compound and similar compounds like GSK620 and GSK549 displayed anti-inflammatory effects in human whole blood assays, confirming their cellular target engagement. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2702268.png)
![6-Phenyl-2-[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2702269.png)
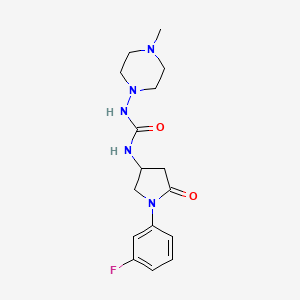
![(3Z)-6-methyl-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2702272.png)
![2,8-dimethylimidazo[1,2-b]pyridazin-6-amine hydrochloride](/img/structure/B2702273.png)
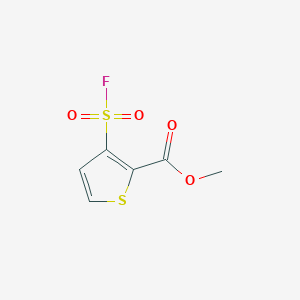

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
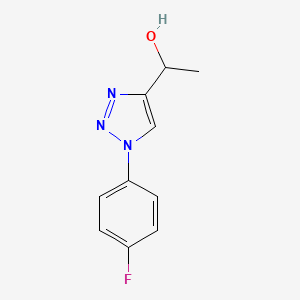
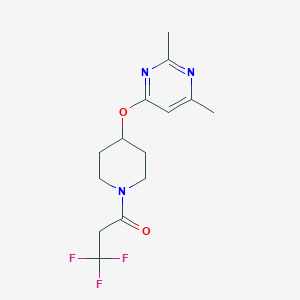
![2-(1,2-benzoxazol-3-yl)-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2702285.png)
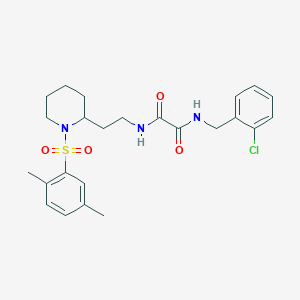
![3-methyl-N-{2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide](/img/structure/B2702288.png)
